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Losartan-d6 (hydrochloride)

Cat. No.: B12365935
M. Wt: 465.4 g/mol
InChI Key: YXKZHKIWSSTSPS-KHHCLRONSA-N
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Description

Overview of Losartan's Role as an Angiotensin II Type 1 (AT1) Receptor Antagonist in Research Contexts

Losartan (B1675146) was the first orally active angiotensin II Type 1 (AT1) receptor antagonist to be introduced. nih.govahajournals.orgjst.go.jp It functions by selectively blocking the AT1 receptor, thereby preventing angiotensin II from binding and exerting its potent vasoconstrictor effects. drugbank.com This mechanism of action has made Losartan a subject of extensive research in cardiovascular medicine.

In research settings, Losartan is utilized to:

Investigate the Renin-Angiotensin System (RAS): As a selective AT1 antagonist, Losartan is a crucial tool for studying the physiological and pathophysiological roles of the RAS, a critical regulator of blood pressure and fluid balance. nih.govnih.gov

Explore Therapeutic Mechanisms: Research has employed Losartan to explore its effects beyond simple blood pressure reduction, including tissue-protective effects in models of heart failure, left ventricular hypertrophy, and renal disease. tandfonline.com Both in vitro and in vivo studies have provided evidence of its beneficial effects in various disease models. nih.gov

Metabolic Studies: Losartan is known to be metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into a more potent active metabolite, E-3174. pharmgkb.orgnih.gov This metabolic conversion makes Losartan a probe substrate for studying the activity and genetic variability of these important drug-metabolizing enzymes. pharmgkb.orgkarger.com

CompoundReceptor AffinityPharmacological Role
LosartanModerate affinity for the AT1 receptor (competitive inhibition). nih.govtandfonline.comParent drug, undergoes first-pass metabolism. ahajournals.org
E-3174 (EXP3174)20 to 30 times greater affinity for the AT1 receptor than Losartan (non-competitive inhibition). nih.govtandfonline.comMajor active metabolite responsible for most of the pharmacological effect. ahajournals.org

Rationale for Deuterium (B1214612) Labeling of Losartan (Losartan-d6) for Academic Investigation

The specific labeling of Losartan with six deuterium atoms to create Losartan-d6 (hydrochloride) serves distinct purposes in academic and pharmaceutical research. The rationale for this deuteration is primarily linked to its application in analytical chemistry and metabolic studies.

Internal Standard for Bioanalysis: The most common application of Losartan-d6 is as an internal standard for the quantification of Losartan in biological matrices. lcms.czwindows.net In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of Losartan-d6 is added to a sample. Because it is chemically identical to Losartan, it behaves similarly during sample extraction and analysis, but its higher mass allows it to be distinguished from the non-labeled drug by the mass spectrometer. This allows for highly accurate and precise quantification of Losartan levels in research studies. nih.govmedchemexpress.com

Investigating Metabolic Pathways: Deuterium labeling can be used to probe the metabolism of Losartan. clearsynth.comwikipedia.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions that involve breaking this bond (the kinetic isotope effect). researchgate.net Research has shown that deuterated Losartan exhibits higher stability against metabolism by the enzyme CYP2C9, a key enzyme in its conversion to the active metabolite E-3174. researchgate.net By strategically placing deuterium atoms on the molecule, researchers can investigate the impact on its metabolic profile and potentially create analogues with altered pharmacokinetic properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Cl2N6O B12365935 Losartan-d6 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24Cl2N6O

Molecular Weight

465.4 g/mol

IUPAC Name

[2-butyl-5-chloro-3-[dideuterio-[4-[2,3,4,5-tetradeuterio-6-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C22H23ClN6O.ClH/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2;

InChI Key

YXKZHKIWSSTSPS-KHHCLRONSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CC=C(C=C2)C([2H])([2H])N3C(=NC(=C3CO)Cl)CCCC)C4=NNN=N4)[2H])[2H].Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.Cl

Origin of Product

United States

Advanced Analytical Applications of Losartan D6 Hydrochloride

Role of Losartan-d6 (hydrochloride) as an Internal Standard in Quantitative Bioanalytical Assays

Stable isotope-labeled (SIL) compounds are widely preferred as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to mimic the analyte of interest. scispace.comwuxiapptec.com Losartan-d6 (hydrochloride), as a deuterated analog of Losartan (B1675146), serves as an ideal internal standard, exhibiting nearly identical chemical and physical properties to the parent drug. medchemexpress.comwuxiapptec.com This similarity ensures consistent behavior during sample preparation, including extraction and chromatography, and similar ionization efficiency in the mass spectrometer, which is crucial for accurate quantification. wuxiapptec.com

Development of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods for Losartan and Metabolite Quantification

LC-MS/MS has become the benchmark for quantitative bioanalysis due to its high sensitivity and selectivity. scispace.com The development of robust LC-MS/MS methods is critical for accurately measuring the concentrations of Losartan and its active metabolite, Losartan carboxylic acid, in biological matrices like human plasma. nih.govresearchgate.net In these methods, a known amount of Losartan-d6 is added to the biological sample at the beginning of the workflow. wuxiapptec.com

During analysis, the mass spectrometer is set to monitor specific mass transitions for both the analyte (Losartan) and the internal standard (Losartan-d6). For instance, a common transition for Losartan is m/z 423.1 → 207.2. nih.gov A corresponding shifted transition would be used for Losartan-d6. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced during the analytical process can be effectively normalized, leading to precise and accurate quantification. wuxiapptec.com

Several studies have detailed the development of LC-MS/MS methods for Losartan. While some have used other compounds like irbesartan (B333) or ketoconazole (B1673606) as internal standards, the principle remains the same. nih.govaragen.comscilit.com However, the use of a SIL internal standard like Losartan-d6 is considered the gold standard as it best compensates for matrix effects and variations in instrument response. scispace.comwuxiapptec.com

Table 1: Exemplary LC-MS/MS Method Parameters for Losartan Analysis

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Losartan-d6 (hydrochloride)
Biological Matrix Human Plasma
Extraction Method Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatographic Column C18 or Phenyl reverse-phase columns
Mobile Phase A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., formic acid, ammonium (B1175870) acetate)
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides a general overview of typical parameters; specific conditions may vary between laboratories and studies.

Principles of Method Development and Validation for Deuterated Internal Standards in Research

The use of deuterated internal standards in regulated bioanalysis necessitates rigorous method development and validation to ensure data integrity. rjptonline.org Key considerations include:

Isotopic Purity and Stability: The deuterated standard must have high isotopic purity to prevent cross-talk with the analyte signal. wuxiapptec.com The deuterium (B1214612) atoms should be placed in positions that are not susceptible to back-exchange with hydrogen under the analytical conditions. wuxiapptec.com

Mass Difference: A sufficient mass difference (ideally 4-5 Da) between the analyte and the SIL-IS is recommended to minimize potential mass spectrometric interference. wuxiapptec.com

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects. wuxiapptec.com However, extensive deuteration can sometimes lead to slight shifts in retention time. scispace.com

Validation Parameters: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). rjptonline.org This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. rjptonline.orgnih.gov The accuracy of quality control samples should not be impacted by any impurities present in the internal standard working solution. tandfonline.com

Application in Analytical Quality Control and Reference Standard Development

Beyond its role in bioanalysis, Losartan-d6 (hydrochloride) is valuable in the broader context of pharmaceutical quality control and the development of reference standards. sigmaaldrich.com

Use in Impurity Profiling and Quantification of Losartan and Related Compounds

Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products. jopcr.com Recent concerns over the presence of potentially carcinogenic nitrosamine (B1359907) impurities in sartan medications have highlighted the need for highly sensitive analytical methods. journalwjarr.com

Losartan-d6, along with other deuterated analogs of potential impurities (e.g., NDMA-d6), is used as an internal standard in LC-MS/MS methods to accurately quantify trace-level impurities in Losartan drug substances and products. lcms.czsigmaaldrich.comresearchgate.net The use of these internal standards is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) required by regulatory agencies. lcms.czresearchgate.net For instance, methods have been developed to quantify nitrosamines at levels well below the acceptable daily intake limits. researchgate.net

Table 2: Application of Deuterated Standards in Losartan Impurity Analysis

Impurity TypeDeuterated Internal Standard ExampleAnalytical Purpose
Process-related impuritiesLosartan-d6Quantification of known and unknown degradation products
Genotoxic impurities (e.g., Nitrosamines)NDMA-d6, NDEA-d10Trace-level quantification to ensure compliance with safety limits sigmaaldrich.com

Standardization of Losartan Analytical Assays using Deuterated Analogs

The availability of certified reference materials is fundamental to the standardization of analytical assays. sigmaaldrich.com Losartan-d6 (hydrochloride) can be used as a reference material in the development and validation of new analytical methods for Losartan. medchemexpress.com By providing a stable, well-characterized standard, it allows for the accurate calibration and quality control of assays across different laboratories and platforms. medicalresearchjournal.org This ensures consistency and reliability in the quality assessment of Losartan pharmaceutical products. scielo.br The use of a deuterated standard helps to establish the robustness and reproducibility of methods intended for routine quality control testing. medicalresearchjournal.org

Mechanistic and Metabolic Research Utilizing Losartan D6 Hydrochloride

Elucidation of Losartan (B1675146) Metabolic Pathways Using Deuterated Analogs

The use of deuterated analogs like Losartan-d6 is fundamental to understanding the metabolic fate of Losartan. By replacing hydrogen atoms with deuterium (B1214612) at specific, metabolically labile positions, researchers can investigate enzyme kinetics, isotope effects, and the formation of various metabolites with high precision.

In Vitro Enzyme Kinetic Studies (e.g., Cytochrome P450 and Uridine 5'-diphospho-glucuronosyltransferase (UGT) Isoforms)

In vitro studies using human liver microsomes are essential for identifying the primary enzymes responsible for a drug's metabolism. For Losartan, the Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms CYP2C9 and CYP3A4, are the principal catalysts in its biotransformation. CYP2C9 is responsible for the majority of Losartan's metabolism, converting it to its more potent, active metabolite.

Studies have shown that Losartan interacts with several CYP isoforms, acting as an inhibitor to varying degrees. Losartan-d6 is used as an internal standard in such assays to precisely quantify the metabolic activity and inhibitory potential of the parent compound. For instance, research has determined the inhibition constants (Kᵢ) and IC50 values of Losartan for various CYP enzymes, indicating its potential for drug-drug interactions. Losartan is a potent competitive inhibitor of CYP2C9 and also shows inhibitory effects on CYP2C8, CYP2C19, CYP1A2, and CYP3A4.

Inhibitory Potency of Losartan on Various Cytochrome P450 Isoforms
CYP IsoformInhibitory Constant (Kᵢ) / IC50 (µM)Substrate Used in StudyType of InhibitionReference
CYP2C94.1 µM (Kᵢ)TolbutamideCompetitive
CYP2C840.7 µM (Kᵢ)PaclitaxelCompetitive
CYP2C19138 µM (IC50)S-mephenytoinNot specified
CYP1A2200-500 µM (IC50)EthoxyresorufinNot specified
CYP3A4200-500 µM (IC50)TestosteroneNot specified

Investigation of Deuterium Isotope Effects on Losartan Metabolism

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction that involves breaking this bond is slowed. In drug metabolism, if C-H bond cleavage is the rate-limiting step in an enzymatic reaction, deuteration at that specific site can significantly slow down the drug's metabolism.

Investigating the deuterium isotope effect on Losartan metabolism helps to:

Pinpoint the rate-limiting steps in its metabolic pathway.

Understand the mechanisms of the enzymes involved, such as CYP2C9.

Assess whether site-specific deuteration could be used to create a more metabolically stable version of the drug, potentially improving its pharmacokinetic profile.

Characterization of Losartan Metabolites in Controlled Research Systems (e.g., Losartan carboxylic acid)

Losartan undergoes significant first-pass metabolism after oral administration. The primary and most important biotransformation is the oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring to a carboxylic acid. This reaction, predominantly catalyzed by CYP2C9, produces the active metabolite E-3174, also known as Losartan carboxylic acid. This metabolite is 10 to 40 times more potent than Losartan itself in blocking the angiotensin II type 1 (AT1) receptor and is responsible for a significant portion of the drug's therapeutic effect.

In controlled research systems, such as human liver microsomes or cell-based assays, Losartan-d6 is used as a stable isotope-labeled internal standard. This allows for the precise quantification of both the parent drug and its metabolites via techniques like liquid chromatography-mass spectrometry (LC-MS). Studies have also identified other potential reactive metabolites. For example, research has detected two CYP2C9-specific semicarbazide (B1199961) adducts of Losartan, suggesting the formation of intermediate aldehyde metabolites.

Application of Losartan-d6 (hydrochloride) in Isotope Tracer Studies

Isotope tracer studies are a cornerstone of pharmacokinetic and pharmacodynamic research. Losartan-d6, as a stable, non-radioactive tracer, is an ideal tool for these investigations, allowing researchers to follow the journey of the drug through various biological processes without altering its fundamental chemical behavior.

Studies on Drug-Metabolizing Enzyme Induction and Inhibition

Losartan-d6 is instrumental in studies examining how Losartan affects the activity and expression of drug-metabolizing enzymes.

Enzyme Inhibition: As detailed in section 4.1.1, Losartan inhibits several CYP enzymes. In these in vitro assays, Losartan-d6 and its deuterated metabolites are used as internal standards to accurately measure the concentration of the non-deuterated substrates and their metabolic products. This allows for precise calculation of inhibition parameters like Kᵢ and IC50 values. This information is critical for predicting potential drug-drug interactions in a clinical setting.

Enzyme Induction: Losartan can also induce the expression of certain enzymes. In one study involving rats with metabolic syndrome, administration of Losartan led to an increase in the mRNA expression rates of CYP3A, CYP2C, and CYP2E1. In such studies, Losartan-d6 can be used to differentiate between the administered drug and any endogenously produced, structurally similar compounds, ensuring accurate measurement of the drug's effect on enzyme expression.

Tracing Molecular Interactions in In Vitro Biological Systems

Beyond its role in metabolism, Losartan-d6 can be used to trace the molecular interactions of the drug with its biological targets and other proteins. The ability to distinguish the deuterated compound from its non-deuterated counterpart allows for precise measurement in competitive binding assays and other interaction studies.

For example, Losartan is known to bind with high affinity to plasma proteins, particularly human serum albumin (HSA). Spectroscopic techniques can be employed to study these binding interactions. In such experiments, Losartan-d6 can serve as a tracer to quantify the displacement of one ligand by another or to determine the binding affinity and stoichiometry of the drug-protein complex. Using a labeled compound like Losartan-d6 ensures that the measurements accurately reflect the concentration and binding of the exogenous drug, providing clear insights into its distribution and transport characteristics within a biological system.

Chemical Stability and Degradation Pathway Investigations of Losartan D6 Hydrochloride

Forced Degradation Studies and Identification of Degradation Products of Losartan (B1675146)

Forced degradation, or stress testing, is employed to determine the intrinsic stability of a drug molecule by establishing its degradation pathways and identifying the likely degradation products. ijpsr.com Studies on Losartan potassium have utilized various stress conditions, including acid, base, oxidation, heat, and light, to simulate conditions that could be encountered during manufacturing and storage. ijpsr.comresearchgate.net

Significant degradation has been consistently observed under oxidative stress. researchgate.netsemanticscholar.org For instance, exposure of Losartan potassium solutions to 3% hydrogen peroxide (H₂O₂) resulted in approximately 10% degradation after seven days at room temperature. researchgate.netsemanticscholar.orglenus.ie In contrast, the compound showed higher stability under hydrolytic conditions, with less than 1% degradation observed in both 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) over the same period. researchgate.netsemanticscholar.orglenus.ie More strenuous acidic conditions (1 M HCl at 70°C) led to a minor degradation of 0.72%. lenus.ie

Under oxidative stress, a number of degradation products (DPs) have been identified. The primary degradation pathway involves the oxidation of the primary alcohol group on the imidazole (B134444) ring to form an aldehyde (m/z 421), which is a predominant degradation product. semanticscholar.org Further oxidation can lead to a carboxylic acid derivative (m/z 437). semanticscholar.org Other identified pathways include hydroxylation on the biphenyl (B1667301) rings, creating structural isomers (m/z 439), and even dimerization. semanticscholar.org A recent study performing oxidative degradation according to ICH guidelines identified three products, DP-1, DP-2, and DP-3, with two being novel structures. nih.gov

Acid-catalyzed degradation has also been shown to produce unique impurities. One study identified three novel degradation products (LD-I, LD-II, and LD-III) when Losartan potassium was subjected to acidic conditions. nih.gov Photodegradation studies have also been conducted, revealing that Losartan is susceptible to degradation upon exposure to UV or visible light, especially in the presence of oxygen and a photosensitizer. nih.govresearchgate.net This process can lead to the destruction of the imidazole ring. researchgate.net

Stress ConditionDegradation LevelKey Degradation Products IdentifiedReference
Oxidative (3% H₂O₂) ~10% after 7 daysAldehyde derivative (oxidation of primary alcohol), Carboxylic acid derivative, Biphenyl-hydroxylated isomers semanticscholar.org
Oxidative (3% H₂O₂) 1.93%Two unidentified degradation peaks lenus.ie
Acidic (0.1 M HCl) < 1% after 7 days- semanticscholar.org
Acidic (1 M HCl at 70°C) 0.72%Two unidentified degradation peaks lenus.ie
Alkaline (0.1 M NaOH) < 1% after 7 days- semanticscholar.org
Photolytic StableLower degradation compared to other drugs like valsartan (B143634) and ramipril semanticscholar.org

Kinetic Analysis of Losartan-d6 (hydrochloride) Degradation Pathways (e.g., pseudo zero-order reaction kinetics)

Kinetic analysis of drug degradation is essential for predicting the shelf-life and stability of pharmaceutical products. Studies on Losartan have revealed that its degradation kinetics depend heavily on the specific environmental stressor.

In other studies involving advanced oxidation processes (AOPs), the degradation of Losartan has been shown to follow pseudo-first-order kinetics. For example, when using heat-activated persulfate, the degradation rate followed this model. nih.gov Similarly, investigations into the electrochemical oxidation of Losartan also reported kinetic data, analyzing the influence of various parameters like current density and electrolyte concentration. ugent.be The photocatalytic degradation of Losartan using bismuth oxychloride under solar simulation also demonstrated apparent pseudo-first-order kinetics, with the rate constant varying based on catalyst loading and pH. upatras.gr

These findings suggest that while oxidative degradation under specific standard conditions proceeds at a near-constant rate (pseudo-zero-order), the kinetics can shift to pseudo-first-order in more complex AOP systems where the degradation rate is proportional to the Losartan concentration. researchgate.netnih.gov

Influence of Controlled Environmental Factors on Chemical Stability (e.g., pH, oxidative conditions, photolytic stress)

The chemical stability of Losartan-d6 (hydrochloride) is significantly influenced by environmental factors such as pH, the presence of oxidizing agents, and exposure to light.

pH: The pH of the medium plays a critical role in the stability of Losartan. The drug demonstrates considerable stability in mildly acidic (0.1 M HCl) and alkaline (0.1 M NaOH) solutions, with minimal degradation observed. semanticscholar.orglenus.ie However, the degradation rate can be enhanced under more acidic conditions. nih.gov In photocatalytic degradation studies, the efficiency was found to be optimal at an acidic pH of 3, with a five-fold decrease in the degradation rate at an alkaline pH of 9. upatras.gr This is attributed to the surface charge of the photocatalyst and the prevailing form of the Losartan molecule at different pH levels. upatras.gr

Oxidative Conditions: Losartan is most susceptible to degradation under oxidative conditions. researchgate.netsemanticscholar.org The presence of 3% H₂O₂ causes significant degradation (around 10%), leading to the formation of multiple byproducts through oxidation of the alcohol group and hydroxylation of the aromatic rings. researchgate.netsemanticscholar.org Advanced oxidation processes (AOPs), such as those using heat-activated persulfate or peroxymonosulfate/Fe(II), have been shown to be effective in degrading Losartan, highlighting its vulnerability to strong oxidizing species. nih.govnih.gov

Photolytic Stress: Losartan has been described as relatively stable under photolytic stress compared to some other cardiovascular drugs. semanticscholar.org However, other studies indicate that it is photodegradable, particularly in the presence of a photosensitizer and oxygen, which can generate reactive singlet oxygen. nih.govresearchgate.net This photosensitized degradation can lead to the destruction of the imidazole ring structure. researchgate.net Direct photolysis under simulated solar radiation has been found to be a slow process. upatras.grhep.com.cn The combined action of solar radiation and chlorine, however, can accelerate the degradation rate through the activity of various radicals. hep.com.cn

Methodologies for Degradant Characterization (e.g., LC-MS/MS, NMR)

The structural elucidation of degradation products formed during stress testing is a complex analytical challenge that requires sophisticated techniques. For Losartan and its degradants, a combination of chromatographic and spectroscopic methods is typically employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the separation, detection, and preliminary identification of degradation products. researchgate.netsemanticscholar.orgresearchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection of trace-level impurities. In several studies, LC-MS/MS was used to identify the major degradation products of Losartan by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.netsemanticscholar.org For instance, the characteristic fragment ions of the parent Losartan molecule (m/z 377, 341, 235, 207, and 192) provide a base pattern for identifying its degradation products. semanticscholar.org High-resolution mass spectrometry (HRMS) is also used to obtain accurate mass measurements, which aids in determining the elemental composition of the degradants. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques provide information on molecular weight and fragmentation, NMR spectroscopy is indispensable for the definitive structural characterization of isolated impurities. researchgate.netresearchgate.net Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., HSQC, HMBC) are used to elucidate the precise chemical structure and stereochemistry of the degradation products. nih.govnih.govresearchgate.net For example, multidimensional NMR was crucial in characterizing three novel acid degradation products of Losartan after they were isolated using preparative HPLC. nih.govresearchgate.net

Other Techniques: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used to isolate sufficient quantities of the degradation products from the reaction mixture for subsequent spectroscopic analysis by NMR or Fourier-Transform Infrared (FTIR) spectroscopy. nih.govnih.govresearchgate.net FTIR can provide information about the functional groups present in the degradation products. nih.govnih.gov

Future Research Directions and Advanced Methodological Developments for Deuterated Losartan Analogs

Emerging Synthetic Strategies for Advanced Site-Specific Deuteration of Losartan (B1675146)

The precise placement of deuterium (B1214612) atoms within the losartan molecule is critical for its application in advanced research. While current methods provide access to Losartan-d6, future research is directed toward creating more efficient and selective synthetic routes for site-specific deuteration.

A key area of development is late-stage functionalization, which allows for the introduction of deuterium into complex molecules like losartan later in the synthetic process. This can be more efficient than traditional syntheses that begin with simple deuterated precursors. Methodologies such as transition-metal-catalyzed C-H activation are being investigated to directly substitute specific hydrogen atoms with deuterium. For example, iridium or ruthenium catalysts can be engineered to target particular C-H bonds based on their electronic and steric properties, affording a high degree of regioselectivity.

Photocatalysis represents another promising frontier, enabling deuteration to occur under mild conditions. The use of blue light-emitting diodes (LEDs) with a suitable photoredox catalyst can generate reactive radical intermediates that facilitate deuterium incorporation from a source like D₂O. The continued development of novel catalytic systems will be instrumental in achieving even greater control over the deuteration sites on the losartan molecule. This could lead to the synthesis of new, site-specifically deuterated losartan analogs beyond the currently available d6 version.

Table 1: Comparison of Synthetic Strategies for Deuteration

StrategyDescriptionAdvantagesChallenges
Traditional Synthesis Begins with small, deuterated building blocks.Well-established and reliable methods.Can be lengthy and result in low overall yields for complex molecules.
C-H Activation Employs transition metal catalysts for direct C-H to C-D bond replacement.Offers high efficiency, regioselectivity, and allows for late-stage functionalization.Requires development and optimization of catalysts for complex substrates.
Photoredox Catalysis Utilizes light to initiate deuteration reactions.Proceeds under mild reaction conditions with high functional group tolerance.Challenges include scalability and precise control over deuteration sites.

Development of Novel Spectroscopic and Mass Spectrometric Techniques for Deuterated Losartan Analog Characterization

The characterization of deuterated losartan analogs is heavily reliant on spectroscopic and mass spectrometric methods. Future advancements in these fields are focused on improving sensitivity, resolution, and the ability to identify the exact location of deuterium atoms.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the advent of higher field magnets and sophisticated pulse sequences will enhance the spectral dispersion and sensitivity of ²H (deuterium) NMR. This will simplify the unambiguous assignment of deuterium signals and the quantification of site-specific deuterium incorporation. Two-dimensional NMR techniques, such as ¹H-²H HSQC, are also expected to become more standard for confirming the precise location of deuterium labels.

Mass spectrometry (MS) is also experiencing significant progress. High-resolution mass spectrometry (HRMS), especially with Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides exceptional mass accuracy, allowing for the clear differentiation between deuterated and non-deuterated compounds. Future developments will likely concentrate on new ionization techniques that reduce fragmentation and maintain the integrity of the molecular ion, which is vital for accurate isotopic analysis. Tandem mass spectrometry (MS/MS) methods are also being refined to yield more detailed structural information. By carefully controlling collision energy, specific fragmentation patterns can be induced to reveal the position of deuterium atoms within the losartan structure.

Integration of Losartan-d6 (hydrochloride) in Advanced In Vitro and Systems Biology Research (e.g., Metabolomics methodologies)

The role of Losartan-d6 (hydrochloride) is set to broaden within advanced in vitro and systems biology research, most notably in metabolomics. Metabolomics seeks to comprehensively identify and quantify all small-molecule metabolites in a biological system, and stable isotope labeling is an invaluable tool in this field.

Using Losartan-d6 as an internal standard enables more accurate and precise quantification of losartan and its metabolites in complex biological samples like plasma and urine. nih.gov This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of the drug. nih.govscilit.comtubitak.gov.trnih.govresearchgate.net

Future applications will likely involve the use of Losartan-d6 in stable isotope tracing studies. In this approach, cells or organisms are administered the deuterated drug, and the metabolic fate of the deuterium label is monitored through various metabolic pathways. This can offer unparalleled insights into the biotransformation of losartan and aid in the identification of previously unknown metabolites. When combined with high-resolution mass spectrometry, this "metabolic fingerprinting" can uncover how losartan affects endogenous metabolic networks. nih.govmdpi.com For instance, metabolomics has been used to assess the therapeutic effect of losartan by observing changes in biomarkers. nih.gov

Computational Chemistry Applications in Understanding Losartan-d6 (hydrochloride) Behavior and Interactions (e.g., Density Functional Theory (DFT) studies)

Computational chemistry offers a powerful means to understand the subtle influences of isotopic substitution on the behavior and interactions of Losartan-d6 (hydrochloride). Density Functional Theory (DFT) is a particularly useful method for these investigations.

DFT calculations can predict how deuteration affects the molecule's vibrational frequencies. These theoretical predictions can be compared with experimental infrared (IR) and Raman spectra to confirm the deuteration site and understand changes in bonding. Furthermore, DFT can be used to model the binding of both losartan and Losartan-d6 to its target, the angiotensin II type 1 (AT₁) receptor. medchemexpress.com While deuteration does not significantly alter electronic properties, the minor increase in mass can affect the molecule's vibrational modes, which may have subtle impacts on binding affinity and kinetics.

Future computational research will likely utilize more advanced models that integrate quantum mechanics (for the drug and the receptor's active site) with molecular mechanics (for the rest of the protein and solvent), known as QM/MM methods. These multiscale simulations can provide a more realistic depiction of drug-receptor interactions and help to clarify the molecular basis for any observed isotopic effects on drug efficacy or metabolism.

Table 2: Applications of Computational Chemistry in Losartan-d6 Research

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Prediction of vibrational frequencies.Confirmation of deuteration sites and understanding of bonding alterations.
DFT Modeling of drug-receptor binding.Elucidation of subtle effects of deuteration on binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of drug-receptor interactions in a biological context.A more realistic and detailed understanding of the dynamics of interaction.

Q & A

Basic Research Question: How can Losartan-d6 (hydrochloride) be characterized for isotopic purity in pharmacological studies?

Methodological Answer:
Characterization of isotopic purity requires liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to verify deuterium incorporation at specific positions. For example, reversed-phase HPLC with UV detection (280 nm) can separate Losartan-d6 from non-deuterated analogs using a gradient mobile phase of phosphate buffer (pH 2.5) and acetonitrile . Quantification should follow pharmacopeial protocols, such as comparing peak areas of test samples against certified reference standards under validated chromatographic conditions (e.g., column: C8, 35°C) .

Basic Research Question: What analytical methods are recommended for quantifying Losartan-d6 (hydrochloride) in biological matrices?

Methodological Answer:
Validated LC-MS/MS methods are optimal for quantifying Losartan-d6 in plasma or urine. Key steps include:

  • Sample Preparation: Protein precipitation using acetonitrile (3:1 ratio) to isolate the analyte.
  • Chromatography: A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) at 0.5 mL/min.
  • Detection: Multiple reaction monitoring (MRM) transitions specific to Losartan-d6 (e.g., m/z 428 → 207 for quantification).
    Calibration curves should cover 1–1000 ng/mL with inter-day precision <15% .

Advanced Research Question: How do deuterium isotope effects influence the pharmacokinetic profile of Losartan-d6 (hydrochloride) compared to non-deuterated Losartan?

Methodological Answer:
Deuterium substitution at metabolically labile positions (e.g., methyl groups) can reduce first-pass metabolism, increasing half-life. To evaluate this:

  • In Vivo Studies: Administer equimolar doses of Losartan and Losartan-d6 to animal models (e.g., Sprague-Dawley rats).
  • Data Analysis: Compare AUC, Cmax, and t1/2 using non-compartmental pharmacokinetic models.
    Contradictions in metabolic stability data may arise from species-specific CYP450 isoform activity, necessitating cross-validation with human liver microsomes .

Advanced Research Question: How can researchers resolve contradictions in reported deuterium incorporation efficiency during Losartan-d6 synthesis?

Methodological Answer:
Discrepancies often stem from reaction conditions (e.g., solvent purity, catalyst loading). A factorial design approach is recommended:

  • Variables: Temperature (25–60°C), deuterium source (D2O vs. deuterated reagents), and reaction time (6–24 hrs).
  • Optimization: Use ANOVA to identify significant factors affecting deuterium incorporation (target ≥98% isotopic purity).
    For example, excess deuterium oxide in acidic conditions may improve exchange at the tetrazole moiety but risk hydrolysis byproducts .

Advanced Research Question: What strategies are effective for stabilizing Losartan-d6 (hydrochloride) in solid dosage formulations?

Methodological Answer:
Stability challenges include hygroscopicity and photodegradation. Mitigation strategies involve:

  • Excipient Screening: Use mannitol or lactose as stabilizers to reduce water absorption.
  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage conditions (25°C).
    Note: Degradation products (e.g., losartan carboxylic acid-d6) must be quantified using impurity reference standards .

Advanced Research Question: How can deuterium’s impact on angiotensin II receptor binding affinity be experimentally validated for Losartan-d6?

Methodological Answer:
Use surface plasmon resonance (SPR) or radioligand binding assays:

  • SPR Protocol: Immobilize recombinant AT1 receptors on a sensor chip. Inject Losartan-d6 (1–100 nM) in HEPES buffer (pH 7.4) and measure binding kinetics (kon/koff).
  • Data Interpretation: Compare dissociation constants (Kd) with non-deuterated Losartan. A >10% difference suggests significant isotope effects .

Advanced Research Question: What statistical methods are appropriate for analyzing dose-response relationships in Losartan-d6 toxicity studies?

Methodological Answer:
For non-linear dose-response data, use a four-parameter logistic model:

  • Equation: E=Emin+EmaxEmin1+(EC50/D)HE = E_{\text{min}} + \frac{E_{\text{max}} - E_{\text{min}}}{1 + (\text{EC}_{50}/D)^H}, where HH = Hill slope.
  • Software: Fit using GraphPad Prism or R’s drc package. Validate with bootstrap resampling (1000 iterations) to estimate confidence intervals for EC50 .

Advanced Research Question: How should researchers design experiments to assess Losartan-d6’s metabolite profiling in hepatocyte models?

Methodological Answer:

  • Cell Model: Primary human hepatocytes incubated with 10 µM Losartan-d6 for 24 hrs.
  • Metabolite Extraction: Quench with ice-cold acetonitrile, centrifuge, and analyze supernatant via high-resolution MS (Q-TOF).
  • Data Processing: Use software (e.g., XCMS Online) to annotate deuterated metabolites (e.g., EXP3174-d6) and compare metabolic pathways (Phase I/II) to non-deuterated controls .

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